

# Technical Guide: Synthesis and Spectroscopic Characterization of N-(4-hydroxyphenyl)-2-iodobenzamide

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## Compound of Interest

Compound Name: *N*-(4-hydroxyphenyl)-2-iodobenzamide

Cat. No.: B312096

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## Introduction

**N-(4-hydroxyphenyl)-2-iodobenzamide** is a halogenated benzamide derivative of interest in medicinal chemistry and materials science due to the potential for diverse biological activities and applications in organic electronics. This technical guide provides a comprehensive overview of the probable synthetic route and expected spectroscopic data for this compound. The information herein is compiled from established chemical principles and spectroscopic data from closely related analogs, offering a predictive framework for researchers working with this or similar molecules.

## Proposed Synthesis

The most direct and common method for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide** is the acylation of 4-aminophenol with 2-iodobenzoyl chloride. This reaction proceeds via nucleophilic acyl substitution, where the amino group of 4-aminophenol attacks the carbonyl carbon of 2-iodobenzoyl chloride.

Reaction:

## Experimental Protocol:

The following is a generalized protocol for the synthesis of **N-(4-hydroxyphenyl)-2-iodobenzamide**. Optimization of reaction conditions may be necessary to achieve the desired yield and purity.

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-aminophenol (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, add a base, such as triethylamine (1.1 equivalents), to neutralize the hydrochloric acid byproduct.
- **Addition of Acylating Agent:** Dissolve 2-iodobenzoyl chloride (1.0 equivalent) in the same solvent and add it dropwise to the stirred solution of 4-aminophenol at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the reaction mixture is typically washed with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted 2-iodobenzoyl chloride, and finally with brine.
- **Isolation and Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

## Spectroscopic Data Summary

While specific experimental data for **N-(4-hydroxyphenyl)-2-iodobenzamide** is not readily available in public databases, the following tables summarize the expected spectroscopic characteristics based on the analysis of structurally similar compounds.

### Table 1: Predicted <sup>1</sup>H NMR Data

Proton Assignment	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Aromatic H (iodobenzoyl)	7.0 - 8.0	m	
Aromatic H (hydroxyphenyl)	6.8 - 7.5	m	
Amide N-H	8.5 - 10.0	s (br)	
Phenolic O-H	9.0 - 10.0	s (br)	

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact chemical shifts and coupling constants will depend on the solvent used for analysis.

## Table 2: Predicted $^{13}\text{C}$ NMR Data

Carbon Assignment	Expected Chemical Shift ( $\delta$ , ppm)
Carbonyl C=O	165 - 170
Aromatic C-I	90 - 100
Aromatic C-OH	150 - 160
Aromatic C (iodobenzoyl)	120 - 145
Aromatic C (hydroxyphenyl)	115 - 135

Note: The chemical shifts are dependent on the solvent and the reference standard.

## Table 3: Predicted IR Spectroscopy Data

Functional Group	Expected Wavenumber (cm <sup>-1</sup> )	Intensity
O-H Stretch (phenolic)	3200 - 3600	Broad
N-H Stretch (amide)	3100 - 3500	Medium
C=O Stretch (amide I)	1630 - 1680	Strong
N-H Bend (amide II)	1510 - 1570	Medium
C-N Stretch (amide III)	1200 - 1300	Medium
C-I Stretch	500 - 600	Medium

**Table 4: Predicted Mass Spectrometry Data**

Ion	Expected m/z
[M] <sup>+</sup> • (Molecular Ion)	~339.98
[M+H] <sup>+</sup>	~340.99
[M+Na] <sup>+</sup>	~362.97

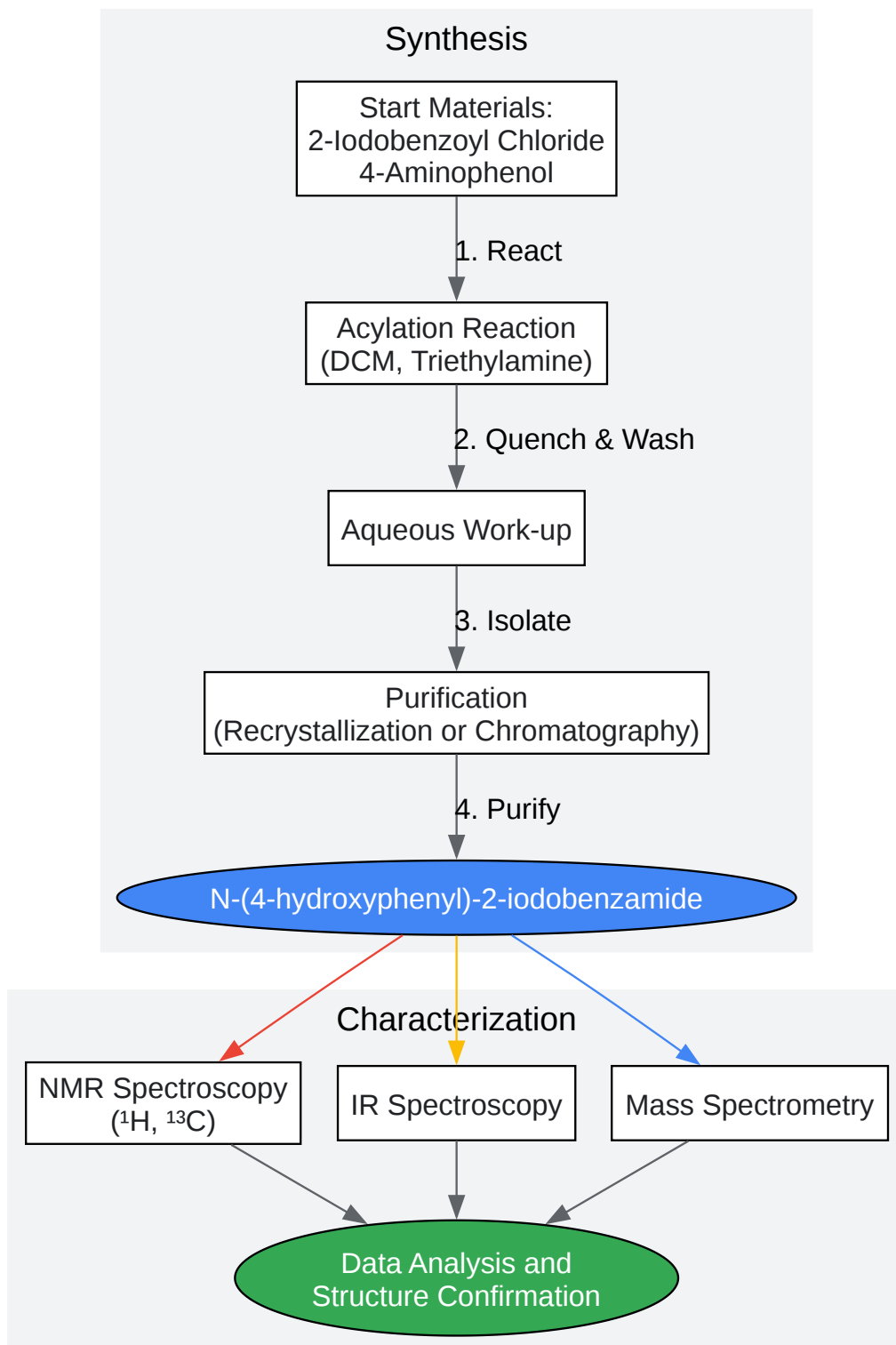
Note: The exact mass will be C<sub>13</sub>H<sub>10</sub>INO<sub>2</sub> = 338.9753. The values in the table are for the most abundant isotopes.

## Visualizations

### Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of **N-(4-hydroxyphenyl)-2-iodobenzamide**.

## Experimental Workflow for N-(4-hydroxyphenyl)-2-iodobenzamide

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Caption: Synthesis and characterization workflow.

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